molecular formula C23H24N2O5 B349208 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-53-6

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B349208
CAS RN: 886154-53-6
M. Wt: 408.4g/mol
InChI Key: CSGPAXVGHMDBCZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrrole ring, methoxy groups, and a chromeno[2,3-c]pyrrole-3,9-dione moiety . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than pyridine, pyrazole and imidazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a multicomponent process . A general method for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this is a complex organic molecule, it’s likely to have low solubility in water, and high solubility in organic solvents. It may also exhibit strong absorption in the UV-visible region due to its conjugated system .

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-24(2)11-12-25-20(14-5-7-15(28-3)8-6-14)19-21(26)17-10-9-16(29-4)13-18(17)30-22(19)23(25)27/h5-10,13,20H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGPAXVGHMDBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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